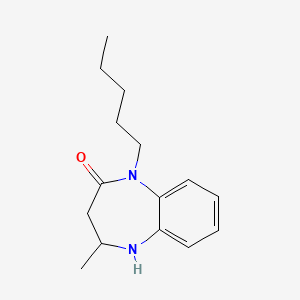![molecular formula C21H19ClN4O2 B6418482 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole CAS No. 1094606-47-9](/img/structure/B6418482.png)
5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole (5-BPCO) is a novel heterocyclic compound with a wide range of potential applications in the scientific and medical fields. It has been found to possess interesting properties such as anti-inflammatory, anti-microbial, and anti-cancer activities, as well as a number of other biochemical and physiological effects.
Scientific Research Applications
5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in a variety of scientific and medical fields. It has been found to possess anti-inflammatory, anti-microbial, and anti-cancer activities, as well as a number of other biochemical and physiological effects. In addition, this compound has been studied for its potential use as a drug delivery system, as a potential treatment for HIV, and as an inhibitor of certain enzymes.
Mechanism of Action
The exact mechanism of action of 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole is still under investigation. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it is believed to interact with certain cell surface receptors, such as the toll-like receptor 4 (TLR4).
Biochemical and Physiological Effects
This compound has been found to possess a number of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-microbial, and anti-cancer activities, as well as a number of other biochemical and physiological effects. In addition, this compound has been found to possess antioxidant, anti-allergic, and anti-apoptotic activities. It has also been found to possess hepatoprotective, neuroprotective, and cardioprotective activities.
Advantages and Limitations for Lab Experiments
The use of 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole in laboratory experiments offers several advantages. It is relatively easy to synthesize, is stable in a variety of conditions, and has a wide range of potential applications. In addition, it is relatively non-toxic and has a low cost of production. However, there are some limitations to the use of this compound in laboratory experiments. It is not soluble in water, which can limit its use in certain applications. In addition, it is not readily available in large quantities, which can limit its use in large-scale experiments.
Future Directions
The potential applications of 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole are still being explored. Future research could focus on its potential use as a drug delivery system, as a potential treatment for HIV, and as an inhibitor of certain enzymes. In addition, further research could focus on its potential use in the development of new drugs and treatments for various diseases, as well as its potential use in the development of new materials for use in a variety of applications. Finally, further research could focus on its potential use in the development of new technologies for the detection and treatment of various diseases.
Synthesis Methods
5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole can be synthesized by a variety of methods. The most common is a reaction between 2-butoxyphenylhydrazine and 3-chloro-1,2,4-oxadiazole in the presence of a base. This reaction yields a pyrazole ring which is then reacted with a 3-chloro-1,2,4-oxadiazole to form this compound. Other methods for the synthesis of this compound include the reaction of 2-butoxyphenylhydrazine with 3-chloro-1,2,4-oxadiazole in the presence of a base and an acid catalyst, as well as the reaction of 2-butoxyphenylhydrazine with 3-chloro-1,2,4-oxadiazole in the presence of an acid catalyst.
Properties
IUPAC Name |
5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-2-3-11-27-19-10-5-4-9-16(19)17-13-18(25-24-17)21-23-20(26-28-21)14-7-6-8-15(22)12-14/h4-10,12-13H,2-3,11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLFUBREFWNJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B6418399.png)
![2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6418401.png)
![N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide](/img/structure/B6418411.png)
![4-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B6418423.png)
![5-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6418433.png)

![8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6418441.png)
![2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B6418444.png)
![2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B6418446.png)
![methyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6418461.png)
![7-chloro-1-(3-fluorophenyl)-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418465.png)

![2-(2-hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418500.png)
![1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6418512.png)
